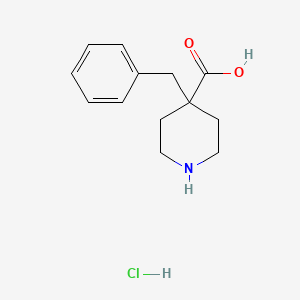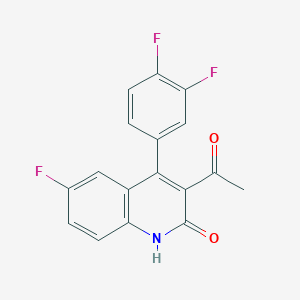
3-acetyl-4-(3,4-difluorophenyl)-6-fluoroquinolin-2(1H)-one
Übersicht
Beschreibung
3-acetyl-4-(3,4-difluorophenyl)-6-fluoroquinolin-2(1H)-one, or 3,4-difluorophenylacetyl-6-fluoroquinolin-2(1H)-one, is a novel and highly potent quinoline-based compound. This compound has been studied for its potential applications in scientific research, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
- The compound is part of a family that has seen significant attention in both synthetic organic and medicinal chemistry due to its value in numerous advancements. Research has focused on the synthesis of this family, including 3-acetyl-4-hydroxyquinolin-2(1H)-ones, and various reactions involving these compounds (Abdou et al., 2019).
Photophysical Properties
- Studies have been conducted on the photophysical properties of related compounds, such as norfloxacin and its derivatives, to understand the role of different functional groups in the behavior of the quinoline ring. These studies have revealed insights into singlet excited-state deactivation and intramolecular electron transfer mechanisms (Cuquerella, Miranda, & Bosca, 2006).
Biological Activities
- Several novel derivatives of this compound class, including 1-(cyclopropyl/2,4-difluorophenyl/t-butyl)-1,4-dihydro-6-fluoro-7-(sub secondary amino)-4-oxoquinoline-3-carboxylic acids, have been synthesized and evaluated for antimycobacterial activities. One such compound demonstrated significant in vitro and in vivo activity against Mycobacterium tuberculosis (Senthilkumar et al., 2009).
Antibacterial Potency
- Research into the structural variations of fluoroquinolones, including the introduction of novel N-1 substituents, has led to compounds with potent antibacterial activities against both Gram-positive and Gram-negative bacteria (Kuramoto et al., 2003).
Synthetic Applications
- The reactivity of related compounds, such as 3-acetyl-4-methylthioquinolin-2(1H)-one, with various reagents has been explored. These studies provide insights into the synthesis of new quinolinones and potential applications in creating various heterocyclic compounds (Hassan, Othman, & Abass, 2013).
Eigenschaften
IUPAC Name |
3-acetyl-4-(3,4-difluorophenyl)-6-fluoro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F3NO2/c1-8(22)15-16(9-2-4-12(19)13(20)6-9)11-7-10(18)3-5-14(11)21-17(15)23/h2-7H,1H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLOXDSPXWORBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C2=C(C=CC(=C2)F)NC1=O)C3=CC(=C(C=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-acetyl-4-(3,4-difluorophenyl)-6-fluoroquinolin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Bromo-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]-phenyl}acetamide](/img/structure/B1439712.png)
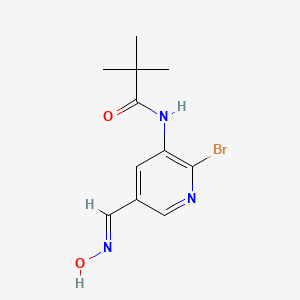
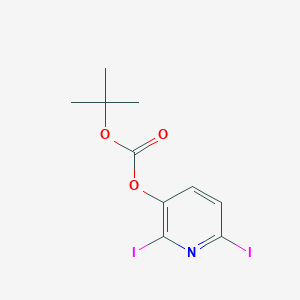
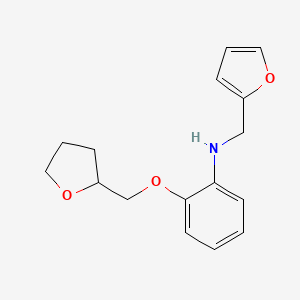
![N-{4-[(2-Bromoacetyl)amino]phenyl}propanamide](/img/structure/B1439717.png)
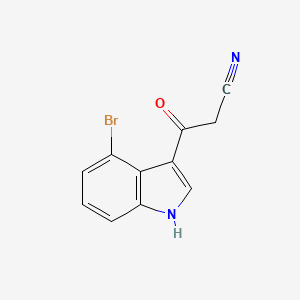
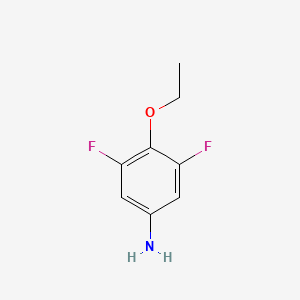
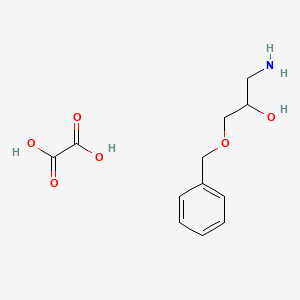
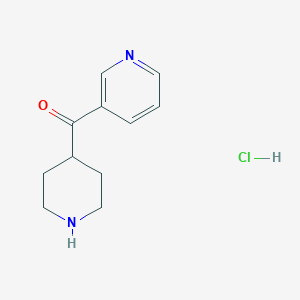
![N-(4-{[Benzyl(methyl)amino]sulfonyl}phenyl)-2-bromoacetamide](/img/structure/B1439730.png)
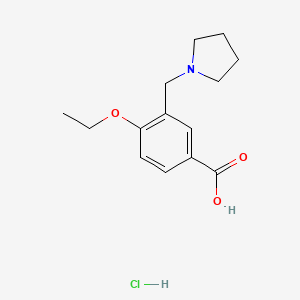
![4-[(2-Bromoacetyl)amino]-N-ethylbenzamide](/img/structure/B1439732.png)
![2-Bromo-N-[4-(2-methoxyethoxy)phenyl]acetamide](/img/structure/B1439734.png)
